molecular formula C21H28N4O2 B2941629 1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one CAS No. 2309554-89-8

1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2941629
CAS No.: 2309554-89-8
M. Wt: 368.481
InChI Key: QJCHONLQOGIIIK-UHFFFAOYSA-N
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Description

  • Reaction conditions: : Substitution reaction involving 1-methyl-4-chloropyridin-2-one and the prepared intermediate under nucleophilic conditions.

Industrial Production Methods

On an industrial scale, the synthesis can be carried out in large batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and optimized reagents are employed to enhance reaction efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of the cinnolinyl moiety followed by its incorporation into the piperidine framework.

  • Step 1: Preparation of 5,6,7,8-tetrahydrocinnolin-3-ol

    • Reaction conditions: : Reduction of cinnoline with appropriate reducing agents.

  • **Step 2: Formation of 4-((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)

    • Reaction conditions: : Coupling reaction involving the cinnolinyl derivative and 1-piperidinemethanol under basic conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one undergoes several types of reactions, including:

  • Oxidation

  • Reduction

  • Nucleophilic Substitution

  • Coupling Reactions

Common Reagents and Conditions

  • Oxidation: : Using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Utilizing hydrogenation with palladium on carbon (Pd/C).

  • Nucleophilic Substitution: : Involving bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Coupling Reactions: : Using reagents such as boronic acids and palladium catalysts (Pd).

Major Products Formed

The reactions produce various derivatives depending on the specific conditions employed, such as halogenated or hydroxylated analogs, which can further undergo functional group modifications.

Scientific Research Applications

This compound is pivotal in several research domains:

  • Chemistry: : Used as a building block for the synthesis of complex molecules.

  • Biology: : Investigated for its potential activity as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its possible pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

Molecular Targets and Pathways

1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one is believed to interact with specific enzymes or receptors in biological systems, modulating their activity through binding interactions. These interactions can alter signaling pathways, leading to observed biological effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

The compound stands out due to its combined cinnolinyl and piperidine structures, which are not commonly found in similar compounds. Its unique structure allows it to possess distinct physicochemical properties and biological activities.

List of Similar Compounds

  • 1-methyl-4-(4-piperidinyl)pyridin-2-one

  • 5,6,7,8-tetrahydrocinnolin-3-ol derivatives

  • N-substituted piperidinyl compounds

Properties

IUPAC Name

1-methyl-4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-24-9-6-17(12-21(24)26)14-25-10-7-16(8-11-25)15-27-20-13-18-4-2-3-5-19(18)22-23-20/h6,9,12-13,16H,2-5,7-8,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCHONLQOGIIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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